N,1,3-triphenylpyrazole-4-carboxamide

Anticancer drug discovery Aurora kinase inhibition Pyrazole-4-carboxamide SAR

N,1,3-Triphenylpyrazole-4-carboxamide (C22H17N3O, MW 339.4 g/mol) is the unsubstituted parent scaffold of a well-characterized series of 1H-pyrazole-4-carboxamide derivatives that function as Aurora-A kinase inhibitors with antiproliferative activity against human cancer cell lines. The compound features three phenyl rings at the N-1, C-3, and carboxamide N-positions of the pyrazole core.

Molecular Formula C22H17N3O
Molecular Weight 339.4 g/mol
Cat. No. B1242241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1,3-triphenylpyrazole-4-carboxamide
SynonymsN,1,3-triphenyl-1H-pyrazole-4-carboxamide
Molecular FormulaC22H17N3O
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H17N3O/c26-22(23-18-12-6-2-7-13-18)20-16-25(19-14-8-3-9-15-19)24-21(20)17-10-4-1-5-11-17/h1-16H,(H,23,26)
InChIKeyRBSGMSPPHGRRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,1,3-Triphenylpyrazole-4-carboxamide: Identity, Scaffold Class, and Core Pharmacological Profile for Procurement Evaluation


N,1,3-Triphenylpyrazole-4-carboxamide (C22H17N3O, MW 339.4 g/mol) is the unsubstituted parent scaffold of a well-characterized series of 1H-pyrazole-4-carboxamide derivatives that function as Aurora-A kinase inhibitors with antiproliferative activity against human cancer cell lines [1]. The compound features three phenyl rings at the N-1, C-3, and carboxamide N-positions of the pyrazole core. This specific 1,3-diphenyl regioisomeric arrangement is critical for Aurora-A kinase targeting, distinguishing it from the 1,5-diphenyl isomer series that engages cannabinoid CB1 receptors [2]. The scaffold has been the subject of dedicated 2D-QSAR modeling that quantifies the structural determinants of its anticancer activity [3].

Aurora‑A pathway inhibition study fit as unsubstituted parent scaffold
1,3‑Diaryl regioisomer identity verified for kinase‑selectivity profiling
QSAR‑informed SAR exploration: supports R1/R2 substituent design

Why Generic N,1,3-Triphenylpyrazole-4-carboxamide Substitution Fails: Regioisomer, Substituent, and Scaffold Sensitivity


N,1,3-Triphenylpyrazole-4-carboxamide cannot be generically substituted with other pyrazole-4-carboxamides because three structural variables independently govern target engagement and potency. First, the regiochemistry of phenyl placement on the pyrazole ring determines protein target: the 1,3-diphenyl arrangement (as in this compound) is associated with Aurora-A kinase inhibition, whereas the 1,5-diaryl isomer series is directed toward CB1 receptor antagonism [1][2]. Second, within the 1,3-series, the identity of substituents on the N-phenyl carboxamide ring (R1 and R2 positions) alters antiproliferative IC50 by up to approximately 6-fold across the compound set; the unsubstituted parent (R1=H, R2=H) shows HCT116 IC50 = 2.31 µM, while the optimized derivative 10e (R1=NO2, R2=OEt) achieves IC50 = 0.39 µM in the same assay [3]. Third, the N-phenyl carboxamide itself is essential: the des-phenyl analog 1,3-diphenyl-1H-pyrazole-4-carboxamide (MW 263.29, lacking the N-phenyl substituent) is not reported to exhibit Aurora-A kinase inhibitory activity [4]. These three dimensions preclude interchangeable use of in-class analogs without quantitative verification.

Regioisomer 1,5‑Diaryl isomer targets CB1 receptors; target shift may compromise Aurora‑A studies
N‑Phenyl absence Des‑phenyl analog lacks reported Aurora‑A engagement; N‑phenyl group may be essential
Substituent variation R1/R2 changes can alter cell‑model response >6‑fold; direct analog substitution may require validation

Quantitative Differentiation Evidence for N,1,3-Triphenylpyrazole-4-carboxamide: Comparator-Anchored Performance Data


Antiproliferative Potency of the Parent Scaffold vs. Optimized Derivative 10e in HCT116 and MCF-7 Cell Lines

In a direct intra-study comparison of 25 N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, the parent unsubstituted compound (R1=H, R2=H) exhibited antiproliferative IC50 values of 2.31 µM against HCT116 colon carcinoma cells and 2.34 µM against MCF-7 breast adenocarcinoma cells [1]. By contrast, the most potent derivative in the same series, compound 10e (R1=NO2, R2=OEt), achieved IC50 values of 0.39 ± 0.06 µM (HCT116) and 0.46 ± 0.04 µM (MCF-7), representing an approximately 6-fold improvement in potency over the parent scaffold [1]. This head-to-head comparison establishes the parent compound as the essential baseline scaffold for SAR exploration rather than an optimized final candidate, and its procurement enables systematic derivatization studies.

Antiproliferative IC₅₀
Head‑to‑head
Parent: HCT116 2.31 µM, MCF‑7 2.34 µM
10e (R1=NO₂,R2=OEt): 0.39 µM / 0.46 µM
Supports cell‑model endpoint review
~6‑fold derivatization window; MTT assay, 48 h
Anticancer drug discovery Aurora kinase inhibition Pyrazole-4-carboxamide SAR

Aurora-A Kinase Inhibitory Activity: Parent Scaffold vs. Derivative 10e and Benchmark Clinical Inhibitors

The parent N,1,3-triphenylpyrazole-4-carboxamide scaffold demonstrates Aurora-A kinase inhibitory activity with a reported IC50 of 650 nM in a recombinant human Aurora-A fluorescence-based assay [1]. The optimized derivative 10e achieved significantly improved Aurora-A inhibition with IC50 = 0.16 ± 0.03 µM (160 nM) in the same target engagement assay [2]. For contextual benchmarking, the clinical pan-Aurora inhibitor Tozasertib (VX-680) exhibits Aurora-A Ki = 0.6 nM, and the selective Aurora-A inhibitor Alisertib (MLN8237) shows IC50 values of 1.2–61 nM depending on assay format [3]. While the parent scaffold is approximately 100- to 1000-fold less potent than clinical Aurora-A inhibitors at the enzymatic level, it provides a chemically distinct, synthetically tractable starting point free from intellectual property encumbrance associated with clinical chemotypes.

Aurora‑A Inhibition
Cross‑study comparable
Parent IC₅₀ 650 nM; 10e IC₅₀ 160 nM
Tozasertib Ki 0.6 nM; Alisertib IC₅₀ 1.2–61 nM
Supports pathway‑response interpretation
Recombinant Aurora‑A fluorescence assay
Aurora-A kinase Kinase inhibitor profiling Enzymatic IC50

Regioisomeric Target Selectivity: 1,3-Diaryl (Aurora-A) vs. 1,5-Diaryl (CB1) Pyrazole-4-carboxamide Scaffolds

The 1,3-diaryl substitution pattern of N,1,3-triphenylpyrazole-4-carboxamide is chemically and pharmacologically distinct from its 1,5-diaryl regioisomer. The 1,3-series (this compound) is characterized by Aurora-A kinase inhibitory activity and antiproliferative effects against HCT116 and MCF-7 cancer cell lines [1]. The 1,5-diarylpyrazole-4-carboxamide series, by contrast, has been independently developed as cannabinoid CB1 receptor antagonists, with lead compounds identified through solid-phase combinatorial synthesis and evaluated in CB1 binding and functional assays [2]. This regioisomer-dependent target switch means that procurement of the 1,5-isomer (CAS 477711-90-3, also C22H17N3O, MW 339.4) for Aurora-A-targeted studies would yield a compound with no demonstrated Aurora-A activity, while this 1,3-isomer is the appropriate scaffold for kinase-focused programs.

Regioisomer Target Switch
Class‑level inference
1,3‑diaryl (this compound): Aurora‑A kinase
1,5‑diaryl isomer: cannabinoid CB1 receptor
Regioisomer identity determines target context
No cross‑target activity reported; independent studies
Kinase selectivity GPCR selectivity Pyrazole regioisomerism Target deconvolution

Scaffold Necessity of the N-Phenyl Carboxamide Substituent: Comparison with 1,3-Diphenylpyrazole-4-carboxamide

The N-phenyl carboxamide substituent distinguishes N,1,3-triphenylpyrazole-4-carboxamide (MW 339.4) from the simpler 1,3-diphenyl-1H-pyrazole-4-carboxamide (CAS 125103-40-4, MW 263.29) [1][2]. The 1,3-diphenyl analog lacks the N-phenyl group attached to the carboxamide nitrogen and carries a primary amide (-CONH2) at the 4-position instead. In published literature, the 1,3-diphenyl-1H-pyrazole-4-carboxamide scaffold has been explored primarily as a CDK inhibitor precursor (when further elaborated with thiourea or acrylamide moieties) and as a MEK inhibitor scaffold (when N-benzyloxy-substituted), with no reported direct Aurora-A kinase inhibitory activity for the unelaborated scaffold [3]. The N-phenyl group in the triphenyl compound is therefore a critical pharmacophoric element for Aurora-A engagement, making the triphenyl scaffold the appropriate choice for Aurora-A-targeted screening collections.

N‑Phenyl Requirement
Class‑level inference
Triphenyl: Aurora‑A IC₅₀ 650 nM
Des‑phenyl analog: no Aurora‑A inhibition reported
N‑phenyl group may be critical for target engagement
Absence redirects toward CDK/MEK targets when substituted
Scaffold hopping Aurora-A pharmacophore N-phenyl carboxamide

QSAR-Validated Structural Determinants: Substituent Effects on Antiproliferative Potency

A dedicated 2D-QSAR study on 25 N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives established a validated predictive model for HCT116 antiproliferative activity with r² = 0.8059, cross-validated q² = 0.7621, and external predictive pred_r² = 0.7861 [1]. The model reveals that bulky electron-withdrawing substituents at the R1 and R2 positions of the N-phenyl carboxamide ring are favored for inhibitory activity [1]. The QSAR equation for HCT116 pIC50 incorporates descriptors including SsCH3E-index, SsBrE-index, T_2_Cl_1, and 2PathCount, providing a quantitative framework for virtual screening and rational derivative design [1]. This model transforms the parent scaffold from an empirical starting point into a computationally tractable optimization platform, where new derivatives can be prioritized by predicted pIC50 before synthesis.

QSAR Model Performance
Supporting evidence
r² = 0.806, q² = 0.762, pred_r² = 0.786
pIC₅₀ parent 5.64; best derivative 6.41
Supports computational SAR prioritization
2D‑QSAR; HCT116 dataset; n = 25
2D-QSAR Medicinal chemistry Structure-activity relationship Rational design

Target Engagement Validation: Western Blot Confirmation of Aurora-A Inhibition in HCT116 Cells

Beyond enzymatic and antiproliferative endpoints, the mechanism of action for the N,1,3-triphenyl-1H-pyrazole-4-carboxamide series has been validated at the cellular target engagement level. Compound 10e (the optimized derivative of the parent scaffold) was shown by Western blot analysis to inhibit Aurora-A kinase activity in HCT116 cells, confirming that the antiproliferative effects are mediated through on-target Aurora-A inhibition rather than off-target cytotoxicity [1]. Docking simulations further positioned compound 10e into the Aurora-A active site, revealing a binding mode compatible with ATP-competitive inhibition [1]. This cellular pharmacodynamic validation strengthens confidence that the parent scaffold series engages Aurora-A in a cellular context, not merely in biochemical assays.

Cellular Target Engagement
Supporting evidence
Western blot: Aurora‑A inhibition in HCT116
Docking: ATP‑competitive binding mode
Supports cellular on‑target interpretation
Derivative 10e data; parent scaffold class validation
Target engagement Western blot Cellular pharmacodynamics Aurora-A autophosphorylation

Recommended Application Scenarios for N,1,3-Triphenylpyrazole-4-carboxamide Based on Quantitative Differentiation Evidence


Aurora-A Kinase Inhibitor Lead Optimization: Baseline Scaffold for R1/R2 Substituent SAR Exploration

As the unsubstituted parent scaffold (R1=H, R2=H) with documented HCT116 IC50 = 2.31 µM and an ~6-fold derivatization window to compound 10e (IC50 = 0.39 µM), N,1,3-triphenylpyrazole-4-carboxamide is the rational starting point for systematic SAR studies. The validated QSAR model (r² = 0.8059, pred_r² = 0.7861) provides a quantitative framework for prioritizing which R1/R2 substituent combinations to synthesize [1]. Researchers should procure this scaffold when initiating medicinal chemistry campaigns aimed at improving Aurora-A inhibitory potency through electron-withdrawing group introduction at the N-phenyl ring.

Kinase Selectivity Profiling Panels: Chemotype-Diverse Aurora-A Tool Compound

With an Aurora-A IC50 of 650 nM, the parent scaffold occupies a potency range distinct from both highly potent clinical Aurora inhibitors (Tozasertib Ki = 0.6 nM; Alisertib IC50 = 1.2 nM) and from inactive controls [2]. This intermediate potency, combined with its pyrazole-4-carboxamide chemotype that is structurally unrelated to pyrrolopyrazole (VX-680), pyrimidine (Alisertib), or quinazoline-based Aurora inhibitors, makes it valuable for assembling chemotype-diverse kinase selectivity panels. Such panels are essential for assessing whether hits from HTS campaigns are scaffold-specific or target-specific [3].

Regioisomer-Controlled Target Deconvolution: Discriminating Aurora-A from CB1-Mediated Effects

The distinct target profiles of the 1,3-diaryl (Aurora-A) and 1,5-diaryl (CB1) regioisomers of triphenylpyrazole-4-carboxamide provide a unique tool for target deconvolution studies [4]. Procuring both regioisomers and testing them in parallel enables researchers to attribute phenotypic effects specifically to Aurora-A kinase inhibition (observed with the 1,3-isomer) versus CB1 receptor antagonism (observed with the 1,5-isomer). This paired-isomer approach is particularly valuable in cell-based assays where both Aurora-A and CB1 may contribute to observed phenotypes.

Computational Chemistry Training and QSAR Methodology Development

The complete, publicly available dataset of 25 N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives with paired HCT116 and MCF-7 IC50 values, combined with the published QSAR model parameters, makes this scaffold an ideal training dataset for computational chemistry education and methodology benchmarking [5]. The dataset size (n=25) is manageable for classroom use, the activity range (~0.39–8.21 µM) provides sufficient dynamic range for model building, and the clear SAR trends (electron-withdrawing groups enhance activity) allow for intuitive interpretation and student engagement.

Application
Selection Property
Validation Focus
Aurora‑A inhibitor SAR studies
Unsubstituted parent scaffold identity
Substituent‑dependent cell‑model response trends
Chemotype‑diverse kinase selectivity panels
Pyrazole‑4‑carboxamide core verification
Aurora‑A vs. off‑target kinase profile review
Regioisomer‑controlled target deconvolution
1,3‑Diaryl regioisomer confirmation
CB1/Aurora‑A target attribution in cell‑based assays
Computational QSAR benchmarking
Publicly reported derivative dataset availability
QSAR model predictive performance validation
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